N-[2-[4-(1-Benzyl-2-oxopiperidin-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
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Overview
Description
This compound is a complex organic molecule that likely contains a piperidine and piperazine moiety . Piperidine and piperazine are common structural units in pharmacological drugs and medicinal chemistry . Several compounds with these moieties exhibit good biological activity .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures . Their structures are typically characterized by techniques such as IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as X-ray crystallography . Unfortunately, without specific information on the compound , it’s difficult to provide a detailed analysis.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, these properties are often evaluated for “drugability” according to Lipinski’s rule of five (RO5) .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[4-(1-benzyl-2-oxopiperidin-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-3-20(27)23(2)17-21(28)25-14-12-24(13-15-25)19-10-7-11-26(22(19)29)16-18-8-5-4-6-9-18/h3-6,8-9,19H,1,7,10-17H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKVDJQOPGHPAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2CCCN(C2=O)CC3=CC=CC=C3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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